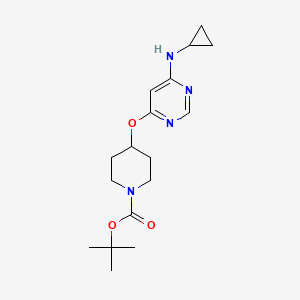
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a piperidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has been studied extensively for its potential therapeutic applications. It has been shown to have anticancer properties and can inhibit the growth of cancer cells by inducing apoptosis. Additionally, it has been found to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Furthermore, it has shown potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting the aggregation of amyloid beta peptides.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression. Additionally, it can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate has been found to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, it can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, it has been shown to inhibit the aggregation of amyloid beta peptides, which play a role in the development of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate in lab experiments is its potential therapeutic applications. It can be used to study the mechanisms of cancer cell proliferation, inflammation, and neurodegeneration. Additionally, it has been found to have low toxicity and can be used at relatively low concentrations. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate its mode of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate. One of the directions is to investigate its potential as a treatment for various types of cancer, including breast, lung, and colon cancer. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Furthermore, it can be used as a lead compound for the development of novel therapeutic agents with improved efficacy and selectivity. Finally, it can be used to study the role of HDACs and NF-κB in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]oxypiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c1-17(2,3)24-16(22)21-8-6-13(7-9-21)23-15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFXYRXGYHJQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=NC(=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((6-(cyclopropylamino)pyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




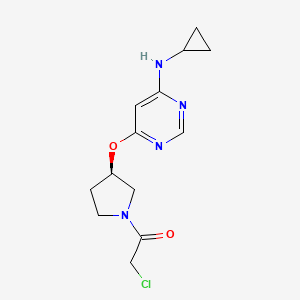
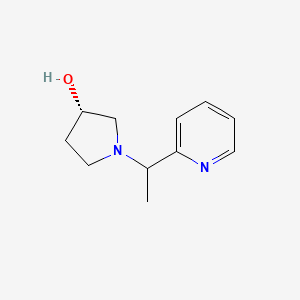
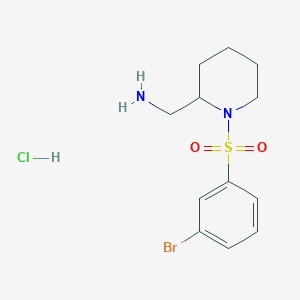
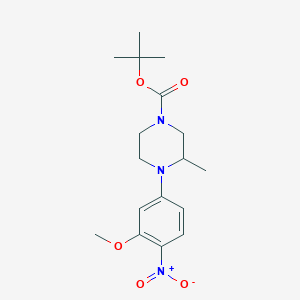
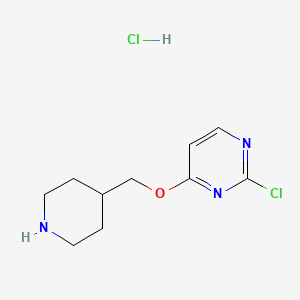
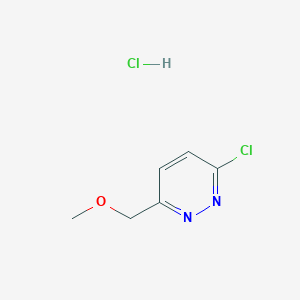
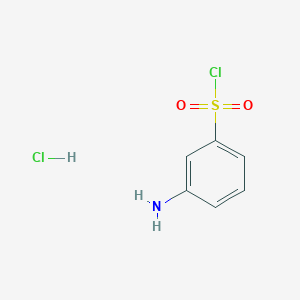
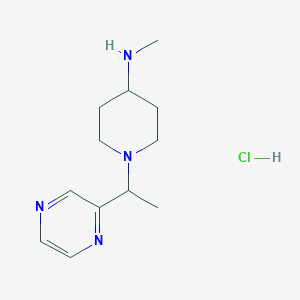

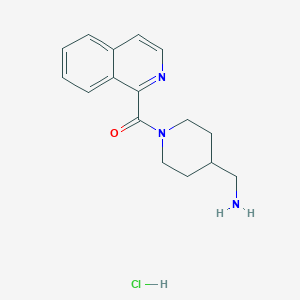
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methylpiperazine hydrochloride](/img/structure/B3238904.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-methylpiperidin-4-amine hydrochloride](/img/structure/B3238914.png)
![(1-(Benzo[d][1,3]dioxol-5-ylmethyl)piperidin-4-yl)methanamine hydrochloride](/img/structure/B3238919.png)